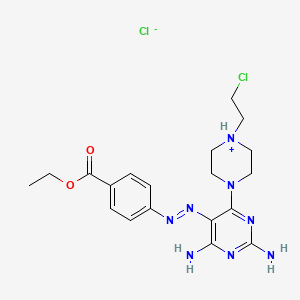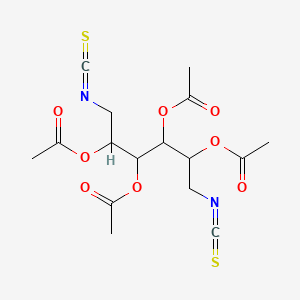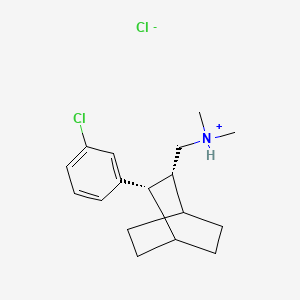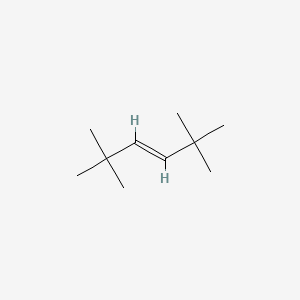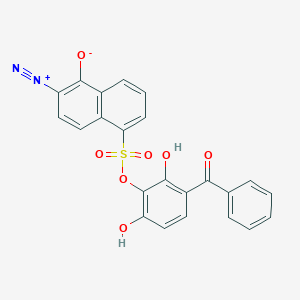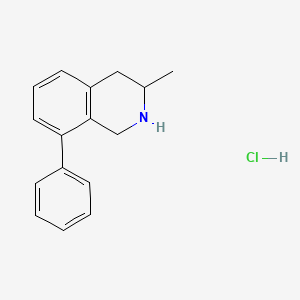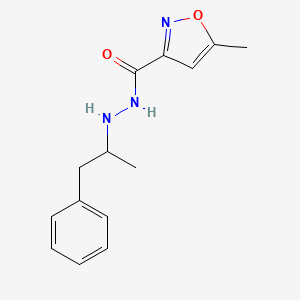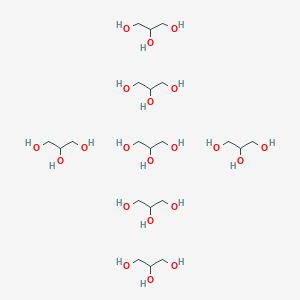
propane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1,2,3-triol, commonly known as glycerol, is a naturally occurring colorless, odorless, viscous liquid with a sweet taste. It is a non-toxic triol compound that is widely used in various industries due to its unique chemical properties. Glycerol is a significant biomolecule in biochemistry, serving as the structural backbone of lipid molecules (triacylglycerols) and playing a crucial role in the metabolism of living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
From Oils and Fats (Natural Production): Glycerol is obtained on a large scale as a by-product in the manufacture of soaps.
From Propylene (Synthetic Production): Glycerol can also be synthesized from propylene, which is obtained from the cracking of petroleum. The process involves chlorinating propylene to get allyl chloride, which is then hydrolyzed to allyl alcohol.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Glycerol can undergo oxidation to form various products, including dihydroxyacetone and glyceric acid.
Reduction: Glycerol can be reduced to form compounds such as propanediols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or nickel is commonly used.
Esterification: Carboxylic acids and acid catalysts like sulfuric acid are used.
Major Products
Oxidation: Dihydroxyacetone, glyceric acid.
Reduction: Propanediols.
Esterification: Various esters depending on the carboxylic acid used.
Scientific Research Applications
Glycerol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in various chemical reactions.
Biology: Serves as a cryoprotectant for preserving biological samples and cells.
Medicine: Used in pharmaceutical formulations, including as a laxative and in cough syrups.
Industry: Utilized in the production of cosmetics, food products, and as a component in antifreeze and explosives
Mechanism of Action
Glycerol exerts its effects through various mechanisms:
Metabolism: In the liver, glycerol is converted to dihydroxyacetone phosphate (DHAP) through glycerol kinase and glycerol-3-phosphate dehydrogenase reactions.
Cryoprotection: Glycerol protects biological samples by preventing the formation of ice crystals, which can damage cells.
Comparison with Similar Compounds
Glycerol is compared with other similar compounds such as ethylene glycol and propylene glycol:
Ethylene Glycol: Similar in physical properties but highly toxic, used primarily in antifreeze.
Propylene Glycol: Less toxic than ethylene glycol, used in food and pharmaceutical industries
Glycerol’s unique combination of being non-toxic, sweet-tasting, and highly versatile makes it distinct from these similar compounds.
Properties
Molecular Formula |
C21H56O21 |
|---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
propane-1,2,3-triol |
InChI |
InChI=1S/7C3H8O3/c7*4-1-3(6)2-5/h7*3-6H,1-2H2 |
InChI Key |
OCNKXFBWXHSKNZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


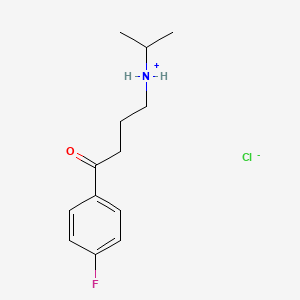
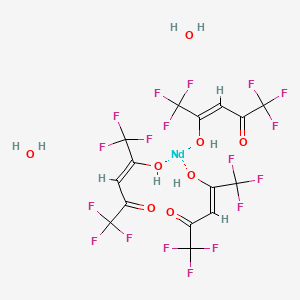
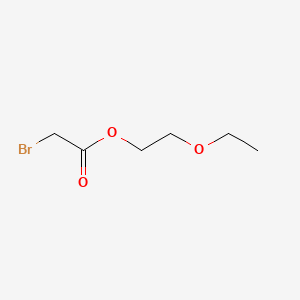
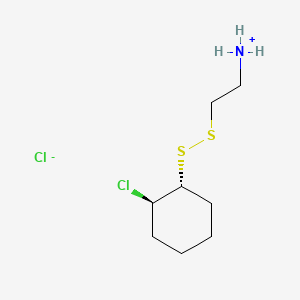
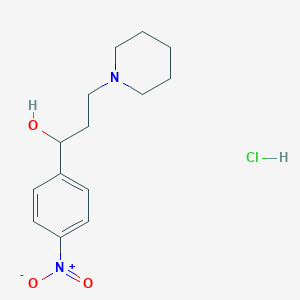
![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
